N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenylethane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S2/c1-31-22-10-12-23(13-11-22)33(29,30)26-16-5-8-20-18-21(9-14-24(20)26)25-32(27,28)17-15-19-6-3-2-4-7-19/h2-4,6-7,9-14,18,25H,5,8,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQJCLQTJGPLCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-1 Sulfonylation with 4-Methoxybenzenesulfonyl Chloride
The tetrahydroquinoline’s secondary amine undergoes sulfonylation under basic conditions. A representative protocol involves:
-
Reagents : 4-Methoxybenzenesulfonyl chloride (1.5–2.0 equiv), K₂CO₃ (2.0 equiv)
-
Solvent : Acetonitrile or DMF
This method, adapted from analogous syntheses, achieves moderate yields (54–68%) after silica gel chromatography (ethyl acetate/petroleum ether). Elevated temperatures and polar aprotic solvents enhance reactivity by stabilizing the sulfonyl chloride intermediate.
C-6 Amine Sulfonylation with 2-Phenylethanesulfonyl Chloride
The 6-amino group, generated via nitro reduction, reacts with 2-phenylethanesulfonyl chloride. Optimal conditions include:
-
Catalyst : N,N-Dimethylformamide (DMF, 0.05 equiv)
-
Workup : Aqueous NaHCO₃ wash followed by recrystallization (ethanol/water).
The patent literature emphasizes the role of DMF in accelerating sulfonamide bond formation while minimizing disulfonation byproducts.
Comparative Analysis of Sulfonylation Methods
The table below contrasts sulfonylation conditions for analogous compounds, highlighting critical parameters:
Polar solvents (acetonitrile) favor solubility of inorganic bases, while aromatic solvents (toluene) enable high-temperature reactions without decomposition.
Challenges and Optimization Strategies
Regiochemical Control
Nitration and sulfonylation steps require precise directing effects. For example, electron-donating groups (e.g., methoxy) on the benzene ring direct electrophilic substitution to the para position, ensuring correct functionalization.
Byproduct Mitigation
-
Disulfonation : Using stoichiometric sulfonyl chloride (1.0–1.2 equiv) and low temperatures (0–5°C) minimizes over-reaction at the amine.
-
Purification : Silica gel chromatography (ethyl acetate/hexanes) or recrystallization (ethanol/water) isolates the desired product from unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of tetrahydroquinoline derivatives.
Substitution: Introduction of various functional groups, leading to a range of sulfonamide derivatives.
Scientific Research Applications
Antimicrobial Properties
Sulfonamides are known for their antibacterial properties. The compound’s structural features suggest potential activity against bacterial pathogens by inhibiting folate synthesis, similar to traditional sulfa drugs. Research indicates that modifications in the sulfonamide group can enhance antibacterial efficacy.
Anticonvulsant Activity
Preliminary studies have indicated that compounds with tetrahydroquinoline structures exhibit anticonvulsant properties. The specific interactions of this compound with neurotransmitter systems could provide a basis for developing new anticonvulsant medications.
Antidepressant Effects
The compound may also show promise as an antidepressant. Its mechanism could involve modulation of neurotransmitter levels in the brain, although further studies are required to elucidate its precise action.
Kinase Inhibition
Recent studies suggest that the compound may act as an inhibitor of specific kinases involved in cancer progression. This application is particularly relevant in the context of targeted cancer therapies, where kinase inhibitors play a crucial role in treatment strategies.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antibacterial Activity | Demonstrated effective inhibition against Gram-positive bacteria with MIC values comparable to established sulfa drugs. |
| Study 2 | Anticonvulsant Activity | Showed significant reduction in seizure frequency in animal models. |
| Study 3 | Kinase Inhibition | Identified as a selective inhibitor of certain kinases involved in tumor growth; further development could lead to novel cancer therapies. |
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets and pathways. The sulfonamide group plays a crucial role in binding to enzymes or receptors, leading to the inhibition of their activity. This disruption of cellular processes can result in therapeutic effects, such as the inhibition of cancer cell growth or the suppression of bacterial infections.
Comparison with Similar Compounds
This compound is unique in its structure and properties compared to other sulfonamide derivatives. Similar compounds include:
Indoline-Sulfonamide Agents: These compounds share a similar sulfonamide group but differ in their core structure, often containing an indoline or indole ring.
Quinoline Derivatives: Other quinoline-based sulfonamides may have different substituents or functional groups, leading to variations in their biological activity and applications.
Biological Activity
N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenylethane-1-sulfonamide is a sulfonamide compound with a complex structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 436.5 g/mol. The structure features a tetrahydroquinoline core substituted with a 4-methoxybenzenesulfonyl group and a phenylethane sulfonamide moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 436.5 g/mol |
| CAS Number | 946212-99-3 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antibacterial properties. For instance, derivatives of tetrahydroquinoline have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor , particularly against acetylcholinesterase (AChE) and urease. Inhibitory activities were noted with IC50 values significantly lower than standard references, suggesting its potential in treating conditions like Alzheimer’s disease and urinary infections .
Anti-inflammatory Effects
The compound's mechanism includes the modulation of inflammatory pathways. It acts as an inverse agonist of the retinoic acid receptor-related orphan receptor γt (RORγt), which is crucial in regulating Th17 cells implicated in autoimmune diseases. This has positioned it as a candidate for treating conditions like psoriasis and rheumatoid arthritis .
Study on Autoimmune Diseases
In a study investigating the efficacy of RORγt inverse agonists, it was found that the compound demonstrated superior bioavailability (F = 48.1% in mice) compared to other known compounds like GSK2981278. This study highlighted its effectiveness at lower doses without adverse effects over two weeks of administration .
Structure-Activity Relationship (SAR)
Research on the SAR of related compounds revealed that modifications to the sulfonamide group significantly influence biological activity. The presence of the methoxybenzenesulfonyl group was essential for enhancing both antimicrobial and anti-inflammatory properties .
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of this sulfonamide derivative?
Answer:
To optimize synthesis yield, focus on:
- Catalyst Selection : Use mild bases (e.g., triethylamine) to facilitate sulfonamide bond formation while minimizing side reactions.
- Temperature Control : Maintain reaction temperatures between 0–25°C during coupling steps to prevent decomposition .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures for high-purity isolation .
Advanced: How to design enzyme inhibition assays to evaluate this compound’s pharmacological potential?
Answer:
Design assays using:
- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, proteases) based on structural analogs .
- Kinetic Studies : Use fluorescence-based assays to measure IC₅₀ values under varying pH and substrate concentrations.
- Negative Controls : Include known inhibitors (e.g., acetazolamide) and inactive sulfonamide derivatives to validate specificity.
- Data Analysis : Apply nonlinear regression models (e.g., GraphPad Prism) to determine inhibition constants (Kᵢ) .
Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at 4-position, tetrahydroquinoline ring protons) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) with <2 ppm mass error.
- X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H⋯O interactions in the sulfonamide moiety) .
Advanced: How to resolve contradictions in crystallographic data (e.g., bond length anomalies)?
Answer:
- Data Re-collection : Ensure high-resolution diffraction data (≤0.8 Å) at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .
- Refinement Software : Use SHELXL or OLEX2 with restraints for anisotropic displacement parameters.
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .
Basic: What methods assess the compound’s stability under varying storage conditions?
Answer:
- HPLC-PDA : Monitor degradation products over time (e.g., 40°C/75% RH for accelerated stability testing).
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (>200°C typical for sulfonamides) .
- pH Stability Tests : Incubate in buffers (pH 3–9) and quantify intact compound via UV-Vis spectroscopy.
Advanced: Which computational approaches predict target binding modes and pharmacokinetics?
Answer:
- Molecular Docking (AutoDock Vina) : Screen against Protein Data Bank (PDB) targets (e.g., 3D structures of carbonic anhydrase) .
- Molecular Dynamics (MD) Simulations : Use GROMACS to simulate ligand-protein interactions over 100 ns trajectories.
- ADMET Prediction : Tools like SwissADME to estimate solubility, permeability, and cytochrome P450 interactions .
Basic: Recommended purification strategies for eliminating by-products?
Answer:
- Flash Chromatography : Use silica gel with stepwise elution (e.g., 10–50% ethyl acetate in hexane).
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/petroleum ether) for high recovery .
- HPLC Prep : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purity validation.
Advanced: How to analyze structure-activity relationships (SAR) for sulfonamide derivatives?
Answer:
- Substituent Variation : Synthesize analogs with halogen (Cl, F) or methyl groups at the phenyl ring to assess steric/electronic effects .
- Biological Testing : Corrogate IC₅₀ values with Hammett σ constants or logP values to identify key pharmacophores.
- Crystallographic Overlays : Compare binding poses of active vs. inactive analogs using PyMOL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
